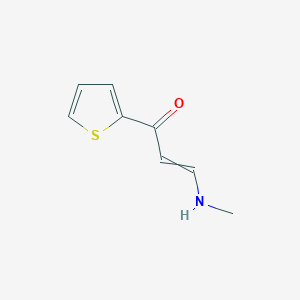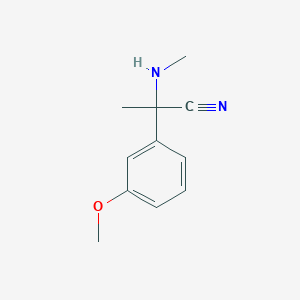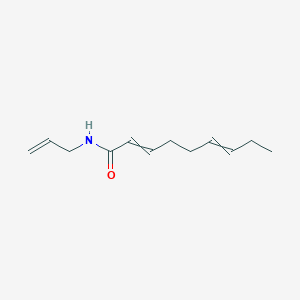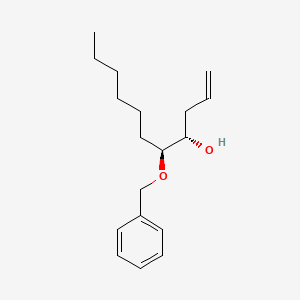![molecular formula C11H24N2O3S3 B12534315 Thiourea, N-[4-(methylsulfinyl)butyl]-N'-[4-(methylsulfonyl)butyl]- CAS No. 678163-62-7](/img/structure/B12534315.png)
Thiourea, N-[4-(methylsulfinyl)butyl]-N'-[4-(methylsulfonyl)butyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N-[4-(methylsulfinyl)butyl]-N’-[4-(methylsulfonyl)butyl]- is an organosulfur compound with a unique structure that includes both sulfinyl and sulfonyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-[4-(methylsulfinyl)butyl]-N’-[4-(methylsulfonyl)butyl]- typically involves the reaction of thiourea with appropriate alkylating agents. One common method includes the reaction of thiourea with 4-(methylsulfinyl)butyl chloride and 4-(methylsulfonyl)butyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Thiourea, N-[4-(methylsulfinyl)butyl]-N’-[4-(methylsulfonyl)butyl]- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfinyl group or a thiol group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thiol or sulfinyl derivatives.
Substitution: Formation of substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
Thiourea, N-[4-(methylsulfinyl)butyl]-N’-[4-(methylsulfonyl)butyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways involving sulfur metabolism.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, dyes, and other materials where sulfur-containing compounds are required.
Mecanismo De Acción
The mechanism of action of Thiourea, N-[4-(methylsulfinyl)butyl]-N’-[4-(methylsulfonyl)butyl]- involves its interaction with molecular targets through its sulfur-containing functional groups. These interactions can lead to the inhibition of enzymes or the modulation of biological pathways. The compound’s sulfinyl and sulfonyl groups can form strong bonds with metal ions and other electrophilic centers, making it effective in various catalytic and inhibitory roles.
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: A simpler analog without the sulfinyl and sulfonyl groups.
N,N’-bis[4-(methylsulfinyl)butyl]thiourea: Similar structure but lacks the sulfonyl group.
N,N’-bis[4-(methylsulfonyl)butyl]thiourea: Similar structure but lacks the sulfinyl group.
Uniqueness
Thiourea, N-[4-(methylsulfinyl)butyl]-N’-[4-(methylsulfonyl)butyl]- is unique due to the presence of both sulfinyl and sulfonyl groups, which provide distinct chemical reactivity and potential applications. This dual functionality allows for a broader range of chemical transformations and interactions compared to its simpler analogs.
Propiedades
Número CAS |
678163-62-7 |
|---|---|
Fórmula molecular |
C11H24N2O3S3 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
1-(4-methylsulfinylbutyl)-3-(4-methylsulfonylbutyl)thiourea |
InChI |
InChI=1S/C11H24N2O3S3/c1-18(14)9-5-3-7-12-11(17)13-8-4-6-10-19(2,15)16/h3-10H2,1-2H3,(H2,12,13,17) |
Clave InChI |
YBTBBHOBSCNOBK-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)CCCCNC(=S)NCCCCS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(2-iodoethyl)benzene](/img/structure/B12534244.png)

![Pyrazinamine, 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12534251.png)






![4-{[(1-Phenylethylidene)amino]oxy}benzaldehyde](/img/structure/B12534289.png)

methyl}morpholine](/img/structure/B12534301.png)

![Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate](/img/structure/B12534320.png)
